molecular formula C21H28O5 B1248954 Elysiapyrone A

Elysiapyrone A

Cat. No.: B1248954
M. Wt: 360.4 g/mol
InChI Key: NTKGUTHHGBIWPA-LNTVHQBASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Elysiapyrone A is a polypropionate-derived metabolite belonging to a fascinating class of pyrone-containing natural products isolated from marine molluscs of the order Sacoglossa . These compounds are of significant interest in chemical ecology and biomimetic synthesis, as they are believed to be biosynthetically derived from linear polyene precursors through cascade pericyclic reactions, including electrocyclizations and isomerizations . Researchers value Elysiapyrone A for studying these complex biosynthetic pathways in the laboratory, providing insights into how marine organisms create structural diversity from a single precursor . The compound's unique molecular architecture, featuring a bicyclo[4.2.0]octadiene core appended with a γ-pyrone unit, makes it a compelling subject for research in natural product chemistry and organic synthesis . Its ecological role is thought to involve defence mechanisms for the mollusc against predators . This product is supplied For Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H28O5

Molecular Weight

360.4 g/mol

IUPAC Name

2-methoxy-3,5-dimethyl-6-[(1R,2S,4S,5R,7R,8R,9S,10R)-1,4,7,9,10-pentamethyl-3,6-dioxatetracyclo[6.2.0.02,4.05,7]decan-9-yl]pyran-4-one

InChI

InChI=1S/C21H28O5/c1-9-12(22)10(2)14(23-8)24-13(9)18(4)11(3)19(5)15(18)20(6)17(26-20)21(7)16(19)25-21/h11,15-17H,1-8H3/t11-,15-,16-,17+,18+,19+,20+,21-/m0/s1

InChI Key

NTKGUTHHGBIWPA-LNTVHQBASA-N

Isomeric SMILES

C[C@@H]1[C@@]2([C@H]([C@@]1(C)C3=C(C(=O)C(=C(O3)OC)C)C)[C@@]4([C@@H](O4)[C@@]5([C@H]2O5)C)C)C

Canonical SMILES

CC1C2(C(C1(C)C3=C(C(=O)C(=C(O3)OC)C)C)C4(C(O4)C5(C2O5)C)C)C

Synonyms

elysiapyrone A

Origin of Product

United States

Isolation and Structural Elucidation Studies of Elysiapyrone a

Discovery from Marine Sacoglossans (e.g., Elysia diomedea)

Elysiapyrone A, a complex polyketide derivative, was first isolated from the Pacific sacoglossan sea slug, Elysia diomedea. acs.org This discovery was part of a broader investigation into the chemical constituents of benthic organisms. Alongside its diastereomer, Elysiapyrone B, this compound was found to possess an unprecedented bicyclo[4.2.0]octane core, marking it as a novel carbon skeleton. acs.org The isolation of these optically active metabolites from E. diomedea suggested that their biosynthesis is not a spontaneous chemical cascade but is instead guided by enzymatic processes. acs.org

Spectroscopic and Chiroptical Characterization Techniques

The definitive structure of Elysiapyrone A was established through a combination of spectroscopic and chiroptical methods, each providing crucial pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy was instrumental in determining the planar structure and relative stereochemistry of Elysiapyrone A. Analysis of the ¹³C NMR and DEPT spectra revealed the presence of 21 carbon atoms, which were categorized as eight methyl groups, four methine carbons (two of which are oxygenated), four quaternary olefinic carbons, one carbonyl group, and four sp³ quaternary carbons. acs.org

The ¹H NMR spectrum provided further detail, showing signals for eight distinct methyl groups, including a methoxy group, two olefinic methyls, and four methyls on quaternary carbons. acs.org Two-dimensional NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), were crucial in connecting the different structural fragments of the molecule. For instance, HMBC correlations were used to establish the connectivity of the γ-pyrone ring and to link the various fragments of the bicyclo[4.2.0]octane core. acs.org The relative stereochemistry of the substituents on this core was established through NOESY (Nuclear Overhauser Effect Spectroscopy) experiments. acs.org

Table 1: ¹H and ¹³C NMR Data for Elysiapyrone A

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)
Carbonyl Carbon 1
Quaternary Olefinic Carbons 4
Oxygenated Methine Carbons 2
Methine Carbons 2
sp³ Quaternary Carbons 4
Methyl Groups 8
- Methoxy3.98
- Olefinic Methyls1.89, 1.93
- Methyls on Quaternary Carbons1.03, 1.20, 1.38, and one other

Note: This table is constructed based on the descriptive NMR data from the source literature. A complete, tabulated dataset was not available in the searched resources.

High-Resolution Electron Impact Mass Spectrometry (HREIMS) was employed to determine the elemental composition of Elysiapyrone A. The analysis yielded a molecular ion peak at [M]⁺ 360.1883, which corresponded to the molecular formula C₂₁H₂₈O₅. acs.org This information was fundamental in establishing the compound's degree of unsaturation, which was calculated to be eight, providing initial clues about the presence of rings and/or double bonds in the structure. acs.org

Table 2: HREIMS Data for Elysiapyrone A

IonMeasured m/zCalculated m/z for C₂₁H₂₈O₅
[M]⁺360.1883360.1936

Elysiapyrone A was found to be an optically active molecule, exhibiting a specific rotation of [α]D²⁵ = +37° (c 0.08, CHCl₃). acs.org This inherent chirality necessitates the determination of its absolute configuration. Circular Dichroism (CD) spectroscopy is a powerful technique for this purpose, as it measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to a specific enantiomer. By comparing the experimental CD spectrum of a natural product with that of a known standard or with spectra predicted by quantum-mechanical calculations, the absolute configuration of the chiral centers can be unambiguously assigned. While the optical activity of Elysiapyrone A was determined, detailed studies applying CD spectroscopy to conclusively establish its absolute configuration were not found in the reviewed literature.

Advancements in Stereochemical Assignment Methodologies

The initial stereochemical assignment of Elysiapyrone A relied on Nuclear Overhauser Effect Spectroscopy (NOESY) to determine the relative configuration of the substituents on its bicyclo[4.2.0]octane core. acs.org This technique provides information about the spatial proximity of protons within a molecule.

In the broader field of natural products chemistry, significant advancements in stereochemical assignment have been made. Vibrational Circular Dichroism (VCD) has emerged as a particularly powerful technique. americanlaboratory.comrsc.org VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms in a molecule. By comparing the experimental VCD spectrum with spectra calculated using density functional theory (DFT), the absolute configuration of even complex and flexible molecules can be determined with a high degree of confidence. americanlaboratory.comrsc.org While these advanced methodologies are now widely used, the application of VCD to re-examine or confirm the absolute stereochemistry of Elysiapyrone A has not been reported in the searched literature.

Chemical Synthesis and Analogue Derivatization of Elysiapyrone a

Total Synthesis Strategies for Complex Polypropionate Frameworkssi.edu136.175.10

The total synthesis of complex polypropionates—a class of polyketides characterized by a carbon skeleton with alternating methyl and hydroxyl groups—requires strategies that can efficiently construct long carbon chains with precise control over multiple stereocenters. mdpi.com Elysiapyrone A, with its unique bicyclo[4.2.0]octane core and numerous chiral centers, exemplifies the challenges inherent in this class of molecules. si.eduacs.org Modern synthetic approaches often focus on convergent strategies, where complex fragments are synthesized independently and then joined together. escholarship.org For polypropionates, reiterative methods that sequentially add propionate (B1217596) units while controlling the stereochemistry at each step are common. mdpi.com

Biomimetic synthesis, which seeks to mimic nature's biosynthetic pathways, offers an elegant and often efficient approach to complex natural products. engineering.org.cn For Elysiapyrone A, isolated from the sea slug Elysia diomedea, a fascinating biogenetic hypothesis for the formation of its core bicyclo[4.2.0]octane skeleton has been proposed. si.eduacs.org This hypothesis, inspired by earlier work on endriandic acids, suggests a cascade of electrocyclization reactions starting from an achiral polyene precursor. acs.org The proposed sequence involves an 8π conrotatory electrocyclization followed by a 6π disrotatory electrocyclization. si.eduacs.org However, since Elysiapyrone A is isolated as a single enantiomer (it is optically active), it is believed that this electrocyclization cascade must be enzymatically controlled in nature, as a purely spontaneous reaction would result in a racemic mixture. si.eduacs.org

Further investigation into the biosynthesis has validated the role of an endoperoxide as a key intermediate. researchgate.netacs.org Research has described the isolation of a naturally occurring endoperoxide derivative of Elysiapyrone A. acs.org A biomimetic-type transformation of this endoperoxide to Elysiapyrone A was successfully achieved using a neutral base, which converted the endoperoxide into the vicinal diepoxide characteristic of the final product. acs.org This finding supports a proposed biogenetic pathway involving a [4+2]-cycloaddition of singlet oxygen to a tetraene precursor to form the endoperoxide, which then rearranges. acs.orgacs.org A biomimetic synthesis of racemic Elysiapyrones A and B has been reported that successfully utilizes an endoperoxide intermediate to generate the diepoxide functionality. acs.org

Achieving the correct three-dimensional structure is one of the most critical aspects of synthesizing Elysiapyrone A. Enantioselective synthesis, which produces a single enantiomer of a chiral molecule, is essential. buchler-gmbh.com The synthesis of polypropionate chains with their characteristic alternating stereocenters has been a major focus of methodology development. mdpi.com

Key strategies for stereocontrol in polypropionate synthesis often rely on epoxide intermediates. mdpi.com These approaches involve the enantioselective epoxidation of alkenes, followed by regioselective ring-opening of the epoxide with a methyl-containing nucleophile. mdpi.com

Asymmetric Epoxidation : Methods like the Sharpless-Katsuki asymmetric epoxidation are crucial for setting the absolute stereochemistry of hydroxyl groups by creating chiral epoxides from allylic alcohols. mdpi.com

Regioselective Epoxide Opening : The subsequent opening of the epoxide ring with organometallic reagents, such as methyl cuprates (Me₂CuLi) or trimethylaluminum (B3029685) (Me₃Al), is used to install the methyl group, creating a new stereocenter. mdpi.com The stereochemical outcome of this step is carefully controlled by the choice of reagents and substrate.

Reiterative Approaches : By repeating this sequence of epoxidation and ring-opening, chemists can build up the polypropionate chain one unit at a time, with predictable control over the stereochemistry of each new methyl and hydroxyl group added. mdpi.com The development of methods that allow for dual stereocontrol, where a single chiral source can direct the formation of multiple stereoisomers, represents a significant advance in the field. nih.gov

Semisynthesis and Chemical Modification for Structural Diversificationwikipedia.orgacs.org

Semisynthesis is a strategy where a natural product, isolated from its biological source, is used as a starting material for chemical modifications. wikipedia.org This approach leverages the complex core structure provided by nature to generate a variety of related compounds, or analogues. nih.gov The goal of creating such analogues is often to explore structure-activity relationships (SAR) and to develop derivatives with improved biological properties. nih.govnih.gov

While extensive semisynthetic studies on Elysiapyrone A itself are not widely reported, the principles are highly applicable. The structure of Elysiapyrone A offers several handles for chemical modification, including the γ-pyrone ring and the various oxygenated functional groups. For example, the biomimetic conversion of a naturally isolated tridachiahydropyrone into other polypropionates via a catalyzed rearrangement demonstrates a diversity-generating strategy that mimics biosynthetic pathways. mdpi.com Such approaches could be applied to Elysiapyrone A or its precursors to generate novel structures for biological evaluation, potentially leading to the discovery of new lead compounds. nih.govmdpi.com

Development of Synthetic Methodologies Applicable to Polypropionatesacs.orgnih.gov

The structural complexity of polypropionates has historically driven the development of new and powerful synthetic methods. mdpi.comresearchgate.net The synthesis of Elysiapyrone A and related molecules benefits from, and contributes to, this ongoing innovation. Epoxide-based methodologies have been particularly fruitful. mdpi.com Several research groups have developed distinct, powerful approaches centered on the synthesis and cleavage of epoxides for constructing polypropionate fragments:

Kishi's Method : Utilized a Lewis acid-mediated addition of an allenylmetal to a chiral aldehyde, followed by a reiterative sequence of asymmetric epoxidation and methyl cuprate (B13416276) addition. mdpi.com

Miyashita's Approach : Employed the regiospecific cleavage of γ,δ-epoxy acrylates with trimethylaluminum as a key step. mdpi.com

Prieto's Methodology : Developed a reiterative process involving the stereoselective vanadium-catalyzed epoxidation of homoallylic alcohols, followed by epoxide ring-opening with alkynylaluminum reagents. mdpi.com

McDonald's Strategy : Focused on the cross-coupling of elaborated alkynyllithium and epoxyalkyne fragments to assemble long polypropionate chains with high regioselectivity. mdpi.com

Interactive Data Table: Synthetic Insights into Elysiapyrone A

The table below summarizes key chemical transformations and strategic concepts relevant to the synthesis of Elysiapyrone A's core structure.

Synthetic AspectKey Transformation / ConceptDescriptionReference
Biomimetic Core Formation Pericyclic CascadeProposed 8π conrotatory followed by 6π disrotatory electrocyclization of a polyene precursor to form the bicyclo[4.2.0]octane system. si.eduacs.org
Key Biosynthetic Intermediate Endoperoxide to DiepoxideA naturally occurring endoperoxide is transformed into the vicinal diepoxide of Elysiapyrone A, likely via rearrangement. This has been demonstrated in a biomimetic fashion. researchgate.netacs.org
Stereocontrol Method Asymmetric EpoxidationUse of reactions like the Sharpless-Katsuki epoxidation to introduce chirality and set the absolute configuration of stereocenters. mdpi.com
Propionate Chain Elongation Reiterative Epoxide OpeningSequential formation of epoxides and their regioselective opening with methyl nucleophiles (e.g., Me₂CuLi) to build the alternating methyl/hydroxyl pattern. mdpi.com

Mechanistic Investigations of Biological Activities of Elysiapyrone a

In Vitro Cytotoxicity and Cell Line Studies

While specific IC50 values for Elysiapyrone A against particular cancer cell lines are not extensively detailed in publicly available literature, significant evidence points towards its potential as a cytotoxic agent. Polypropionates, the chemical class to which Elysiapyrone A belongs, are well-documented for their bioactivities, with cytotoxicity being the most prominent. nih.gov

A comprehensive review of 164 natural polypropionates isolated between 1999 and 2020 revealed that a substantial portion exhibited biological effects. nih.gov Of the compounds tested, cytotoxicity was the most frequently observed activity, highlighting the potential of this chemical family as a source for antineoplastic agents. nih.gov

Table 1: Bioactivity Profile of Newly Isolated Natural Polypropionates (1999-2020)

This table summarizes the findings of a broad review on the bioactivity of 164 polypropionate compounds, the class that includes Elysiapyrone A. Data adapted from a 2020 review in the journal Marine Drugs.

Bioactivity TypeNumber of Active CompoundsPercentage of Total New Polypropionates (164)Notes
Cytotoxicity3722.6%Active against various tumor cell lines including A549 (lung), HT1080 (fibrosarcoma), and HeLa (cervical). nih.gov
Antimicrobial148.5%Includes antibacterial, antifungal, and antiviral activities. nih.gov
Other Activities1811.0%Includes various other biological effects. nih.gov
Total Bioactive6942.1%Represents the total number of compounds showing any bioactivity. nih.gov

The data suggest that compounds with structures like Elysiapyrone A are promising candidates for cytotoxicity screening. However, further direct testing of the purified compound against a panel of human cancer cell lines is required to quantify its specific potency and selectivity.

Antimicrobial and Antiparasitic Efficacy at the Cellular Level

Direct experimental evidence for the antimicrobial or antiparasitic activity of Elysiapyrone A is limited in current scientific literature. General reviews of bioactive compounds from marine heterobranchs, the group to which Elysia diomedea belongs, indicate that these organisms are a rich source of molecules with antibiotic and antiparasitic properties. mdpi.comresearchgate.net

Within the broader class of polypropionates, some members have demonstrated such efficacy. For instance, alternapyrones B-D, which are 2-pyrone polypropionates, were evaluated for bioactivity, with one analogue showing potential antibacterial effects against Bacillus subtilis and antiparasitic activity against Giardia duodenalis. nih.gov This suggests that the polypropionate scaffold is compatible with antimicrobial and antiparasitic action, but specific studies on Elysiapyrone A are needed to confirm its activity in this area.

Studies on Anti-inflammatory and Molecular Modulatory Activities

Research into the biogenesis and ecological role of Elysiapyrone A provides insight into its molecular modulatory activities, particularly concerning reactive oxygen species (ROS). acs.orgsi.edu The environment of the host mollusk, which involves managing chloroplasts from its algal food source, exposes it to potential photo-oxidative stress and the generation of damaging ROS, such as singlet oxygen (¹O₂). acs.org

Studies propose that Elysiapyrone A is formed via a biosynthetic pathway that involves an endoperoxide intermediate. si.edunih.gov This precursor is believed to be formed through a cycloaddition reaction with singlet oxygen. si.edunih.gov The subsequent transformation of this endoperoxide into the vicinal diepoxide structure of Elysiapyrone A is a key mechanistic step. si.edu This process suggests a role for the compound and its precursors in scavenging or quenching ROS. By neutralizing these reactive species, Elysiapyrone A may help protect the symbiotic plastids from light-induced damage, conferring an adaptive advantage to the organism. acs.orgsi.edu This ROS-modulating capability is intrinsically linked to anti-inflammatory mechanisms, as ROS are key signaling molecules in inflammatory pathways. mdpi.com

Molecular Targets and Pathway Elucidation

The precise molecular targets of Elysiapyrone A have not yet been fully elucidated. Current research points to its mechanism of action being linked to its inherent chemical reactivity and its ability to interact with reactive oxygen species, as discussed in the previous section. si.edunih.gov

The proposed biogenetic pathway originates from an endoperoxide, which is converted to the diepoxide found in Elysiapyrone A. si.edu This transformation suggests that the molecule is involved in oxidation-reduction processes. Its primary identified molecular interaction is with singlet oxygen, pointing to a role in mitigating oxidative stress. acs.orgsi.edu However, specific protein targets, such as enzymes or receptors, that mediate its potential cytotoxic or anti-inflammatory effects have not been identified in the reviewed literature. Elucidating these targets would be a critical next step in understanding its pharmacological potential.

Structure-Activity Relationship (SAR) Studies for Bioactivity Modulation

Structure-activity relationship (SAR) studies investigate how a molecule's chemical structure correlates with its biological activity. For Elysiapyrone A, several features are of key interest.

The biological activity of Elysiapyrone A is intrinsically linked to its complex and unique chemical architecture. Key structural moieties include:

The Bicyclo[4.2.0]octane Core: This core structure is an unusual feature that defines the elysiapyrone skeleton. nih.govacs.org

The Vicinal Diepoxide: Elysiapyrone A contains two epoxide rings on its cyclohexane (B81311) ring. si.edu Such features are known to confer high reactivity to molecules, often enhancing their biological activity. The formation of this diepoxide from a proposed endoperoxide precursor further underscores the importance of oxygenated moieties to its function. si.edunih.gov

Specific Stereochemistry: Elysiapyrone A is an optically active molecule, indicating that its biosynthesis is enzymatically controlled. si.edu It is a stereoisomer of Elysiapyrone B, which was isolated from the same organism. acs.org The specific three-dimensional arrangement of atoms is distinct between the two isomers, particularly at positions C-6 and C-13, which likely leads to differences in their biological activity and how they interact with molecular targets. acs.org

The ability to create structural analogues is fundamental to probing SAR and developing new therapeutic leads. A crucial first step in this process is achieving the total synthesis of the natural product. The total synthesis of racemic Elysiapyrones A and B has been accomplished, paving the way for the creation of designed analogues. uni-muenchen.de

Ecological Roles and Chemical Ecology of Elysiapyrone a

Defensive Mechanisms Against Predation and Herbivory

Polypropionates, the class of natural products to which Elysiapyrone A belongs, are considered to be key components of the chemical defense systems in shell-less marine mollusks, such as sacoglossan sea slugs. nih.gov These slugs have evolved to produce or accumulate complex metabolites as a defense mechanism against predators. nih.gov The production of such chemical deterrents is a crucial survival strategy for these soft-bodied animals that lack physical protection.

Metabolites derived from the condensation of propionate (B1217596) units are characteristic chemical defense compounds of these mollusks and have demonstrated a wide array of biological activities, including cytotoxic and ichthyotoxic properties. nih.gov While specific studies on the deterrent effects of Elysiapyrone A are not extensively documented, the structural complexity and bioactivity of related polypropionates suggest a primary role in defense against predation.

Photoprotective Functions and UV Radiation Response

Pyrone-containing polypropionates, including compounds structurally related to Elysiapyrone A, are thought to function as natural sunscreens, protecting the host organism from photochemical damage. nih.gov This is particularly important for sacoglossans like Elysia diomedea, the source of Elysiapyrone A, which inhabit shallow marine environments with high exposure to solar radiation. acs.orgnih.gov

The proposed photoprotective mechanism involves the scavenging of harmful reactive oxygen species (ROS) generated by excessive light exposure. nih.govacs.org The generation of elysiapyrone-like compounds could help alleviate light-induced damage to the symbiotic chloroplasts (kleptoplasts) that some of these sea slugs maintain, thus providing an adaptive advantage. acs.org The polyunsaturated side chain present in many pyrone polypropionates is a key structural feature that contributes to this antioxidant activity. nih.gov

Influence on Marine Ecosystem Dynamics

The release of defensive chemicals by marine invertebrates can mediate interactions with other organisms. For instance, some polypropionates isolated from the mollusk Plakobranchus ocellatus have exhibited antibacterial activity against fish pathogens. nih.gov This suggests that Elysiapyrone A could play a role in shaping the microbial communities on the surface of the sea slug or in its immediate vicinity, potentially protecting it from infections. However, specific studies on the effects of Elysiapyrone A on marine bacteria or other microorganisms are needed to confirm this role.

The presence of chemically defended organisms can influence the distribution and foraging behavior of their predators, thereby impacting the local community structure. While there is no direct evidence linking Elysiapyrone A to the specific distribution patterns of Elysia diomedea, the general principle of chemical defense shaping predator-prey dynamics is well-established in marine ecosystems. The production of such deterrents can allow these sea slugs to thrive in habitats where they might otherwise be vulnerable to predation.

Origin of Metabolites: De Novo Biosynthesis vs. Dietary Sequestration

The origin of Elysiapyrone A in Elysia diomedea is a topic of significant biosynthetic interest. Evidence suggests that this compound is likely a product of de novo biosynthesis by the mollusk rather than being sequestered from its diet.

Feeding experiments with other sacoglossans have demonstrated their ability to synthesize pyrone polypropionates from simple C3 units. nih.gov Furthermore, some of these sea slugs can incorporate carbon fixed through the photosynthesis of their sequestered chloroplasts into polypropionate metabolites, utilizing fatty acid synthase (FAS)-like polyketide synthase (PKS) proteins. nih.gov

A key piece of evidence for the de novo synthesis of elysiapyrone-type compounds comes from their stereochemistry. Elysiapyrone A and its related compound, Elysiapyrone B, have been isolated from Elysia diomedea. acs.orgnih.gov The specific stereochemistry of these molecules, particularly the bicyclo[4.2.0]octane core, suggests that their formation is guided by an enzymatic process, rather than a spontaneous chemical reaction. acs.orgnih.gov This points towards a controlled biosynthetic pathway within the sea slug. A proposed biogenetic pathway involves the cycloaddition of singlet oxygen to a polypropionate precursor, followed by enzymatic transformations. nih.gov

Advanced Analytical and Chemoinformatic Approaches in Elysiapyrone a Research

High-Resolution Mass Spectrometry in Metabolomics

Metabolomics, the large-scale study of small molecules within a biological system, relies heavily on advanced analytical techniques for the detection and quantification of a wide array of compounds. nih.gov High-Resolution Mass Spectrometry (HRMS) is a cornerstone technology in this field, offering unparalleled mass accuracy and resolution. nih.govresearchgate.net Unlike unit mass resolution instruments, HRMS can distinguish between isobars—compounds with the same nominal mass but different elemental formulas—which is critical in analyzing complex biological extracts. nih.gov Techniques such as Time-of-Flight (TOF) and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry provide high-resolution data that allows for the calculation of empirical formulas for detected ions. nih.govnih.gov

In the context of Elysiapyrone A, HRMS is indispensable. The discovery and characterization of novel metabolites from marine organisms like Elysia diomedea involve analyzing intricate mixtures containing thousands of compounds. researchgate.netmdpi.com An untargeted metabolomics approach using liquid chromatography coupled with HRMS (LC-HRMS) enables the comprehensive screening of such samples. animbiosci.org This methodology would be instrumental in identifying the presence of Elysiapyrone A and its derivatives in crude extracts, providing precise mass measurements that are the first step toward structure elucidation and differentiation from other co-occurring polypropionates. researchgate.netanimbiosci.org The high sensitivity and resolving power of modern HRMS instruments improve the limits of detection, enabling the identification of even low-abundance metabolites. researchgate.net

Advanced NMR Techniques for Complex Structure Elucidation

While HRMS provides the elemental composition, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structure elucidation of complex organic molecules. uq.edu.auglobalresearchonline.net For a molecule with an unprecedented skeleton like Elysiapyrone A, which features a bicyclo[4.2.0]octane core, standard one-dimensional (1D) ¹H and ¹³C NMR spectra are insufficient for a complete structural assignment. acs.orgresearchgate.net The elucidation of such complex structures requires a suite of advanced 2D NMR experiments. researchgate.netunimelb.edu.au

These techniques provide through-bond correlation data essential for piecing together the molecular framework:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin systems, establishing connectivity between adjacent protons. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (¹H-¹³C), allowing for the assignment of carbon resonances. numberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different spin systems and identifying quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are close to each other, which is vital for determining the relative stereochemistry and 3D conformation of the molecule.

For natural products isolated in small quantities, the high sensitivity of modern NMR spectrometers, often operating at high magnetic field strengths (e.g., 700-900 MHz) and equipped with cryogenic probes, is essential. uq.edu.au High-field NMR is particularly valuable in biosynthetic studies involving stable isotope labeling, as it can precisely locate the incorporated atoms within the molecule. researchgate.net

Computational Chemistry and Molecular Modeling for Biosynthesis and Activity Prediction

Computational chemistry and molecular modeling serve as powerful predictive tools to complement experimental data, offering insights into reaction mechanisms and potential biological functions. researchgate.netunifap.br

Biosynthesis Prediction: The formation of the bicyclo[4.2.0]octane core of elysiapyrones is hypothesized to occur via a cascade of electrocyclization reactions. acs.orgusfca.edu Specifically, an 8π conrotatory electrocyclization is followed by a 6π disrotatory electrocyclization of a polyene precursor. acs.org Computational methods, particularly Density Functional Theory (DFT), are employed to model these reaction pathways. rsc.org For instance, calculations have been used to investigate the energetics of these thermally allowed cascade reactions and to explore the contribution of quantum tunneling. usfca.edu Such studies help to validate proposed biosynthetic pathways and can shed light on whether the reactions are spontaneous or require enzymatic assistance, a key question raised by the enantiomeric nature of the isolated elysiapyrones. acs.orgdntb.gov.ua

Computational MethodApplication in Elysiapyrone Research
M06-2X/cc-pVDZ Used to perform multidimensional tunneling calculations on the 8π-6π cascade cyclizations of model systems to understand the biosynthesis of elysiapyrones. usfca.edu

Activity Prediction: While the specific biological activity of Elysiapyrone A is not extensively defined, computational methods can be used to predict potential activities. nih.gov Quantitative Structure-Activity Relationship (QSAR) analysis builds statistical models that correlate the chemical structures of a series of compounds with their known biological activities. nih.gov Once a validated QSAR model is built for a particular target, it can be used to predict the activity of new compounds like Elysiapyrone A. nih.gov Furthermore, molecular docking simulations can predict how a ligand interacts with the binding site of a macromolecular target. rsc.org If a putative protein target for Elysiapyrone A were identified, docking could be used to model its binding pose and estimate its binding affinity, providing a rationale for its mechanism of action and guiding further experimental testing. unifap.brrsc.org

Chemoinformatic Analysis of Polypropionate Chemical Space

Chemoinformatics applies computational methods to analyze and organize chemical data, allowing researchers to navigate the vastness of "chemical space"—a conceptual space encompassing all possible molecules. scielo.org.mxbiorxiv.org Analyzing the chemical space of a specific class of natural products, such as polypropionates, can reveal important patterns related to structural diversity, complexity, and biological activity. nih.gov

For the polypropionate family, which includes the elysiapyrones, a chemoinformatic analysis would involve several steps:

Database Assembly: Compiling a database of all known polypropionate structures, including those from marine molluscs and other sources. nih.gov

Descriptor Calculation: Using software to calculate a wide range of molecular descriptors (e.g., molecular weight, polarity, shape) and generate molecular fingerprints for each compound.

Chemical Space Visualization: Employing dimensionality reduction techniques like Principal Component Analysis (PCA) to project the multi-dimensional property space into 2D or 3D, creating a visual map of the polypropionate chemical space.

Diversity Analysis: Using clustering algorithms and diversity metrics to quantify the structural diversity within the family and identify unique structural motifs, such as the bicyclo[4.2.0]octane core of Elysiapyrone A. biorxiv.org

This type of analysis can highlight which regions of the polypropionate chemical space are densely populated versus those that are unexplored, potentially guiding synthetic efforts toward novel skeletons. biorxiv.org By comparing the position of Elysiapyrone A within this space to other compounds with known activities, it may be possible to generate new hypotheses about its potential biological function. u-strasbg.fr

Future Research Directions and Unexplored Avenues for Elysiapyrone a

Elucidation of Remaining Biosynthetic Steps and Enzymes

The biosynthesis of polypropionates in marine mollusks is a complex process that is not yet fully understood. researchgate.net While it is known that some sea slugs, like those in the Elysia genus, can produce these compounds de novo (from scratch), the specific enzymes and the complete sequence of biochemical reactions are still being investigated. csic.esconicet.gov.ar For Elysiapyrone A, a key area of future research will be to identify and characterize the enzymes responsible for its formation.

A proposed biogenetic pathway involves the cycloaddition of singlet oxygen to an open-chain polypropionate precursor. researchgate.net This suggests the involvement of specific enzymes, possibly light-dependent ones, that can catalyze this transformation. conicet.gov.ar Researchers will likely employ a combination of techniques to unravel this pathway. psu.edu These methods may include:

Tracer Studies: Feeding the sea slugs with isotopically labeled precursors can help trace the path of atoms as they are incorporated into the final Elysiapyrone A molecule. snscourseware.org

Use of Mutant Strains: Creating and studying mutant strains of the mollusk or its symbiotic organisms that are unable to produce Elysiapyrone A can help pinpoint the genes and enzymes involved in the process. snscourseware.org

Enzyme Assays: Once candidate enzymes are identified, their function can be confirmed through in vitro assays using purified enzymes and substrates. frontiersin.org

Modern chemo-enzymatic synthesis approaches, which combine chemical and biological methods, could also play a role. beilstein-journals.org For example, the enzyme Candida antarctica lipase (B570770) B (CALB) has shown promise in catalyzing complex reactions and could be explored for its potential to synthesize Elysiapyrone A or its precursors. researchfeatures.com Understanding the enzymatic machinery behind Elysiapyrone A's formation is not only fundamentally important but could also pave the way for its biotechnological production. mdpi.comresearchgate.net

Discovery of Novel Bioactive Analogues and Scaffolds

The unique bicyclo[4.2.0]octane core of Elysiapyrone A presents an exciting scaffold for the development of new bioactive molecules. nih.govmdpi.com Future research will focus on synthesizing and discovering novel analogues of Elysiapyrone A with potentially enhanced or different biological activities.

Researchers have already isolated related compounds, such as Elysiapyrone B and ocellapyrones, from other sea slugs. nih.govmdpi-res.com This natural diversity suggests that many more variations of the elysiapyrone scaffold may exist in nature. The total synthesis of some of these analogues has already been achieved, providing a platform for creating new derivatives. nih.gov

The discovery of new analogues can be guided by computational methods. By creating quantitative structure-activity relationship (QSAR) models, researchers can predict the biological activity of new compounds before they are synthesized, helping to prioritize the most promising candidates. cbcs.se This approach, combined with traditional natural product isolation and synthetic chemistry, is expected to yield a new generation of elysiapyrone-based compounds with potential applications in medicine and other fields. mdpi.comvliz.be

Advanced Chemical Biology Tools for Target Identification

A crucial aspect of understanding the biological effects of Elysiapyrone A is to identify its specific molecular targets within the cell. nih.gov Advanced chemical biology tools offer powerful strategies for achieving this. These approaches are designed to pinpoint the proteins or other biomolecules that a small molecule like Elysiapyrone A interacts with to exert its effects. nih.gove-bookshelf.de

One common strategy is affinity-based target identification . This involves chemically modifying Elysiapyrone A to create a "probe" that can be used to "fish out" its binding partners from a complex mixture of cellular components. nih.gov These binding partners can then be identified using sensitive techniques like mass spectrometry.

Another emerging technique is thermal shift analysis , which can detect when a small molecule binds to a protein by observing changes in the protein's stability at different temperatures. nih.gov Computational approaches, such as molecular docking, can also be used to predict potential binding sites on proteins, guiding further experimental validation. cbcs.se

By employing these and other advanced chemical biology techniques, researchers can gain a detailed understanding of how Elysiapyrone A functions at a molecular level. frontiersin.org This knowledge is essential for its development as a potential therapeutic agent and for understanding its natural role in the marine environment. nih.gov

Interdisciplinary Approaches in Marine Chemical Ecology

The study of Elysiapyrone A is inherently interdisciplinary, requiring expertise from chemistry, biology, ecology, and pharmacology. nsf.govmdpi.com Marine chemical ecology, which focuses on the chemically mediated interactions between marine organisms, provides the overarching framework for this research. mdpi.com

The production of polypropionates like Elysiapyrone A by sea slugs is believed to be a form of chemical defense against predators. thebiteslab.com These compounds are often found in the mucus secretions of the animals, and many have been shown to be toxic to fish. researchgate.netthebiteslab.com The ability of some sea slugs to sequester chloroplasts from the algae they eat and use them to produce these defensive compounds is a fascinating example of a complex symbiotic relationship. mdpi.com

Future research will benefit from a continued interdisciplinary approach. si.edunih.govresearchgate.net For example, understanding the ecological pressures that drive the evolution of these chemical defenses can provide insights into the types of biological activities to look for in these molecules. thebiteslab.com Collaboration between chemists, who can isolate and characterize these compounds, and biologists, who can study their ecological roles and biological effects, will be essential for fully appreciating the significance of Elysiapyrone A and other marine natural products.

Q & A

Q. What ethical considerations apply when publishing conflicting data on Elysiapyrone A’s toxicity?

  • Methodological Answer : Disclose all funding sources and potential conflicts of interest. Use transparent language to distinguish between observed toxicity and mechanistic hypotheses. Include raw LD₅₀ data and survival curves. Engage in post-publication peer review to address critiques constructively .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.